2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
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Description
2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride is a useful research compound. Its molecular formula is C9H9ClF5N and its molecular weight is 261.62. The purity is usually 95%.
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Biological Activity
2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride is a fluorinated organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H8F5N·HCl
- Molecular Weight : 235.62 g/mol
- Physical Appearance : Colorless to pale yellow liquid
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial, anticancer, and neuroprotective agent.
Antibacterial Activity
Research indicates that derivatives of fluorinated amines exhibit significant antibacterial properties. For instance, compounds similar to 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine have shown effectiveness against various bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 50 µg/mL |
Compound B | S. aureus | 40 µg/mL |
Compound C | K. pneumoniae | 30 µg/mL |
These results suggest that the incorporation of trifluoromethyl and difluoro groups may enhance the antibacterial efficacy of the compounds .
Anticancer Activity
The anticancer potential of 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine has been evaluated in several cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation in vitro:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer)
- IC50 Values :
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.63 | Induction of caspase-dependent apoptosis |
A549 | 12.34 | Cell cycle arrest at G1 phase |
HCT116 | 10.56 | Inhibition of HDAC activity |
The compound's efficacy was comparable to established chemotherapeutics, indicating its potential as a novel anticancer agent .
Neuroprotective Effects
In addition to its antibacterial and anticancer properties, research has suggested neuroprotective effects attributed to similar compounds. For example, studies on trifluorinated amines have demonstrated their ability to modulate neurotransmitter systems and reduce neuroinflammation:
- Mechanism : Inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors.
- Model Systems Used : Rat models of neurodegenerative diseases.
Case Studies
-
Study on Anticancer Activity :
- Researchers evaluated the effects of 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine on MCF-7 cells.
- Results indicated a significant reduction in cell viability with an IC50 value of 15.63 µM.
- Flow cytometry analysis confirmed an increase in apoptotic cells.
-
Antibacterial Efficacy Study :
- The compound was tested against clinical isolates of E. coli and S. aureus.
- The MIC values were found to be lower than those for conventional antibiotics, suggesting its potential as an alternative treatment option.
Properties
IUPAC Name |
2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14;/h1-4,7-8H,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSGUHSZHHQLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.